N-Methylpyrido[3,2-c]pyridazin-4-amine
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Overview
Description
N-Methylpyrido[3,2-c]pyridazin-4-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used in various medicinal and industrial applications. The structure of this compound consists of a pyridazine ring fused with a pyridine ring, with a methyl group attached to the nitrogen atom and an amine group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylpyrido[3,2-c]pyridazin-4-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers can provide functionalized pyridazines . Another method involves the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones, which can be efficiently converted to pyridazines in the presence of NaOH .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methylpyrido[3,2-c]pyridazin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-Methylpyrido[3,2-c]pyridazin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-Methylpyrido[3,2-c]pyridazin-4-amine involves its interaction with specific molecular targets and pathways. For example, some pyridazine derivatives are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A parent compound with similar pharmacological activities.
Pyridazinone: A derivative with a keto functionality, known for its broad spectrum of biological activities.
Pyrimidothienopyridazine: A fused heterocyclic compound with antimicrobial properties.
Uniqueness
N-Methylpyrido[3,2-c]pyridazin-4-amine is unique due to its specific structural features, such as the fused pyridine and pyridazine rings and the presence of a methyl group and an amine group
Properties
CAS No. |
65847-50-9 |
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Molecular Formula |
C8H8N4 |
Molecular Weight |
160.18 g/mol |
IUPAC Name |
N-methylpyrido[3,2-c]pyridazin-4-amine |
InChI |
InChI=1S/C8H8N4/c1-9-7-5-11-12-6-3-2-4-10-8(6)7/h2-5H,1H3,(H,9,12) |
InChI Key |
HHIKVMDZWCJVQC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=NC2=C1N=CC=C2 |
Origin of Product |
United States |
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